2-[3-(1H-Imidazol-1-yl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[3-(1H-Imidazol-1-yl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione is a compound that features both imidazole and isoindole moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while isoindole is a bicyclic structure containing a benzene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1H-Imidazol-1-yl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione typically involves the formation of the imidazole ring followed by its attachment to the isoindole moiety. Common synthetic methods for imidazole include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The isoindole moiety can be synthesized through various cyclization reactions involving phthalic anhydride and amines .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[3-(1H-Imidazol-1-yl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The carbonyl group in the oxopropyl chain can be reduced to form alcohols.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) and sulfonyl chlorides are used for substitution reactions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-[3-(1H-Imidazol-1-yl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-[3-(1H-Imidazol-1-yl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The compound may also interact with nucleic acids, proteins, and cell membranes, affecting various biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like metronidazole and clotrimazole, which also contain the imidazole ring.
Isoindole derivatives: Compounds like phthalimide and thalidomide, which feature the isoindole moiety.
Uniqueness
2-[3-(1H-Imidazol-1-yl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione is unique due to the combination of imidazole and isoindole structures in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to compounds containing only one of these moieties .
Properties
CAS No. |
65991-90-4 |
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Molecular Formula |
C14H11N3O3 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
2-(3-imidazol-1-yl-2-oxopropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H11N3O3/c18-10(7-16-6-5-15-9-16)8-17-13(19)11-3-1-2-4-12(11)14(17)20/h1-6,9H,7-8H2 |
InChI Key |
SJZGSHNNURCKQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CN3C=CN=C3 |
Origin of Product |
United States |
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